molecular formula C19H19N3O5S2 B2687137 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide CAS No. 403829-49-2

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B2687137
CAS No.: 403829-49-2
M. Wt: 433.5
InChI Key: MFKWBNVUSKHJDA-GDNBJRDFSA-N
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Description

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Thiazolidinone derivatives, including compounds structurally similar to the specified chemical, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Research has demonstrated that these compounds exhibit significant antiproliferative effects on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The presence of the nitro group on the thiazolidinone moiety and the specific substitutions on the aryl ring are key factors contributing to their antiproliferative activity, indicating a promising avenue for cancer treatment research (Chandrappa et al., 2008).

Antimicrobial and Antifungal Applications

Some newly synthesized thiazolidin-4-one derivatives have shown good antimicrobial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential as lead compounds for developing new antimicrobial agents. The structural variations within these compounds significantly influence their activity, highlighting the importance of molecular modification in enhancing their therapeutic potential (Makki et al., 2016).

Antitumor and VEGFR-2 Inhibition

Novel sulfonamide derivatives bearing a 3,4-dimethoxyphenyl moiety have been investigated for their in vitro anticancer activity against several cancer cell lines, including HepG2, Daoy, HeLa, and HT-29. Some of these derivatives have shown promising cytotoxic activity and the ability to inhibit the vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy. This research opens new possibilities for the development of targeted cancer therapies (Ghorab et al., 2016).

Potential MMP Inhibitors in Tissue Damage

4-Thiazolidinone derivatives have been designed and synthesized to evaluate their effectiveness in affecting the inflammatory/oxidative process, involving free oxygen and nitrite radicals, inflammatory mediators such as NF-κB, and matrix metalloproteinases (MMPs). These studies have revealed that certain derivatives exhibit significant anti-inflammatory and potential wound healing effects, highlighting their utility in treating inflammatory conditions and tissue damage (Incerti et al., 2018).

Properties

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-11-8-16(21-27-11)20-17(23)6-7-22-18(24)15(29-19(22)28)10-12-4-5-13(25-2)14(9-12)26-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,21,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKWBNVUSKHJDA-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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